2-(2,6-dimethylphenoxy)-N-ethyl-N-(pyridin-2-ylmethyl)ethanamine
Overview
Description
2-(2,6-dimethylphenoxy)-N-ethyl-N-(pyridin-2-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.188863393 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
The synthesis of ligands and their cadmium(II) Schiff base complexes, such as those involving similar structural motifs, has been explored for their potential in corrosion inhibition on mild steel. The application of these complexes in a corrosive environment demonstrated significant protection of the metal surface, showcasing their potential in materials science and corrosion engineering (Das et al., 2017).
Catalysis and Reaction Facilitation
Research has shown that complexes containing similar structural frameworks can catalyze hydrogen-transfer reactions between alcohols and aromatic ketones. The geometry of the ligand coordination significantly affects the catalytic activity, with some geometries leading to more active catalysis. This finding has implications for the development of new catalysts in synthetic chemistry (Mola et al., 2006).
Improved Solubility and Potential in Redox Applications
A ferrocene derivative with improved solubility and potential for multi-electron transfer behavior has been designed, demonstrating promising prospects as a positive redox moiety. This research underscores the importance of molecular structure modification in enhancing the performance of redox couples, relevant to battery technology and energy storage solutions (Xie et al., 2018).
Supramolecular Chemistry
The synthesis and characterization of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and various aza donor molecules provide insights into crystal engineering. These assemblies demonstrate the potential for designing new materials with specific structural and functional properties (Arora & Pedireddi, 2003).
Polymer Science
Research on the use of solvent effects to control the polymerization of isoprene highlights the potential for improving polymer synthesis processes. The findings have implications for producing polymers with narrower molecular weight distributions and enhanced properties (Harrisson, Couvreur, & Nicolas, 2012).
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-ethyl-N-(pyridin-2-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-4-20(14-17-10-5-6-11-19-17)12-13-21-18-15(2)8-7-9-16(18)3/h5-11H,4,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGJYTLWGWOFEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC1=C(C=CC=C1C)C)CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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